4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

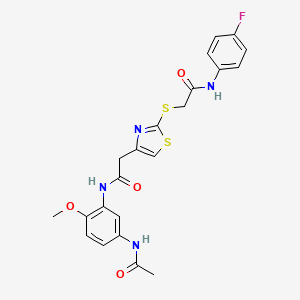

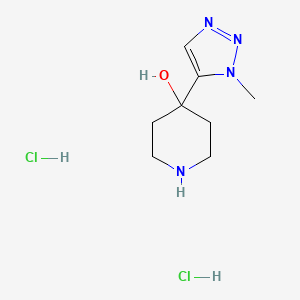

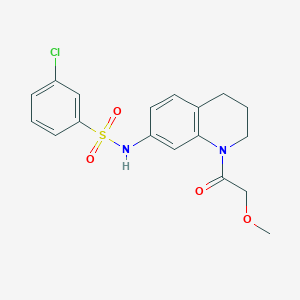

“4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” is a chemical compound with the molecular formula C9H15N3O.2ClH . It is a derivative of piperidin-4-ol, which is a type of piperidone . Piperidones are of particular interest due to their unique biochemical properties and they serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones, including “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates .

Molecular Structure Analysis

The molecular structure of “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” includes a six-membered piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The structure also includes a triazolyl group, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” and other piperidone derivatives often involve various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Scientific Research Applications

Dopamine Receptor Ligands : A study by Rowley et al. (1997) investigated 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. They explored the structure-activity relationships affecting the affinity and selectivity over other dopamine receptors, highlighting the potential of these compounds in neurological research (Rowley et al., 1997).

Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds related to 4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride. They assessed these compounds for antimicrobial activities, finding some with good or moderate activities against test microorganisms (Bektaş et al., 2007).

Cardiovascular Activity : A study by Krauze et al. (2004) on the synthesis, cardiovascular activity, and electrochemical oxidation of Nitriles of 5-Ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic Acid included the use of piperidine. This research contributes to understanding the cardiovascular implications and electrochemical properties of these compounds (Krauze et al., 2004).

CGRP Receptor Inhibitor : Research by Cann et al. (2012) involved the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This study contributes to the understanding of the synthesis and applications of such compounds in treating conditions related to CGRP receptors (Cann et al., 2012).

Drug Metabolite Exposure : A paper by Obach et al. (2018) explored the estimation of circulating drug metabolite exposure in humans using in vitro data. This study helps in understanding the metabolic pathways and exposure levels of drugs and their metabolites in human pharmacokinetics (Obach et al., 2018).

Mechanism of Action

While the specific mechanism of action for “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” is not mentioned in the sources, piperidone derivatives have been demonstrated to have a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

Safety and Hazards

The safety information available indicates that “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” and other piperidone derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of bioactivities, these compounds could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name |

4-(3-methyltriazol-4-yl)piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-12-7(6-10-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWYHNDOQOMHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)C2(CCNCC2)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940958.png)

![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)

![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)

![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)